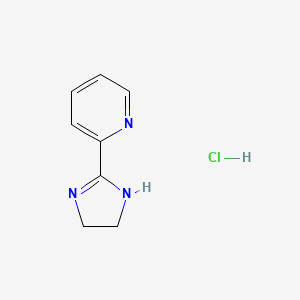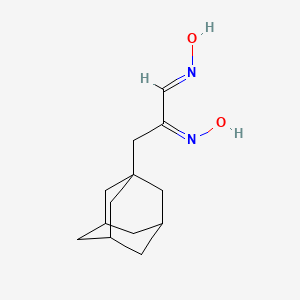
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride, also known as DIHPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that contains an imidazole ring, making it a unique structure with potential biological activity. In
作用机制
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic regions. This prevents the formation of toxic oligomers and fibrils, which are believed to be responsible for neuronal damage in Alzheimer's disease. Additionally, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. This pathway plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride can inhibit the aggregation of amyloid beta peptides, protect dopaminergic neurons from oxidative stress, and activate the Nrf2/ARE pathway. In vivo studies have shown that 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride can improve cognitive function in animal models of Alzheimer's disease and protect against neurotoxicity induced by 6-OHDA, a toxin that induces Parkinson's disease-like symptoms.
实验室实验的优点和局限性
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized in the lab. Additionally, it has shown promising results in various scientific research applications, making it a valuable tool for studying neurological disorders. However, there are also limitations to using 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. Additionally, its potential therapeutic applications have not been fully explored, which limits its utility in drug development.
未来方向
There are several future directions for research on 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride. One area of research is to further elucidate its mechanism of action. Understanding how 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride interacts with amyloid beta peptides and activates the Nrf2/ARE pathway could provide valuable insights into the development of therapeutic agents for neurological disorders. Additionally, exploring the potential therapeutic applications of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride beyond Alzheimer's disease and Parkinson's disease could expand its utility in drug development. Finally, investigating the potential side effects and toxicity of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is crucial for its safe use in clinical settings.
Conclusion
In conclusion, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is a promising compound with potential therapeutic applications for neurological disorders. Its mechanism of action is not fully understood, but it has shown promising results in various scientific research applications. Its advantages and limitations for lab experiments should be carefully considered, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications.
合成方法
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride involves the reaction of 2-aminopyridine with glyoxal in the presence of a reducing agent. The reaction yields a mixture of products, which can be separated using column chromatography. The final product, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride, is obtained as a white crystalline powder after recrystallization from ethanol. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has shown potential in various scientific research applications. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
属性
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-2-4-9-7(3-1)8-10-5-6-11-8;/h1-4H,5-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOUORNPHUFELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)

![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)

![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)

![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)
![2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
![N-[1-(4-fluorophenyl)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6132810.png)